
Ro3280
Übersicht
Beschreibung
TPKI-24 ist eine Verbindung, die für ihre potente inhibitorische Aktivität gegenüber Polo-ähnlichen Kinasen (PLKs) bekannt ist. Polo-ähnliche Kinasen sind eine Familie von Serin/Threonin-Proteinkinasen, die eine entscheidende Rolle bei der Zellzyklusregulation, Mitose und DNA-Schadensantwort spielen.
Vorbereitungsmethoden
Die Synthese von TPKI-24 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und die abschließende Kupplungsreaktion. Der synthetische Weg beginnt typischerweise mit der Herstellung eines Anilino-Tetrahydropteridin-Chemotyps, gefolgt von verschiedenen funktionellen Gruppenmodifikationen, um die gewünschte inhibitorische Aktivität zu erreichen. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckeinstellungen, um die Ausbeute und Reinheit des Endprodukts zu optimieren .
Industrielle Produktionsverfahren für TPKI-24 sind so konzipiert, dass sie skalierbar und kostengünstig sind. Diese Verfahren beinhalten oft die Verwendung von Hochdurchsatzsynthesetechniken, wie z. B. kontinuierlicher Flusschemie, um große Mengen der Verbindung in konsistenter Qualität zu produzieren. Die Verwendung von automatisierten Systemen und fortschrittlichen Analysetechniken gewährleistet die Reproduzierbarkeit und Effizienz des Produktionsprozesses .
Analyse Chemischer Reaktionen
TPKI-24 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von TPKI-24 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .
Wissenschaftliche Forschungsanwendungen
Ro3280, also known as a selective inhibitor of the protein kinase C (PKC) family, has garnered attention in scientific research due to its potential applications in various fields, particularly in cancer research and cellular signaling pathways. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.
Cancer Research
Mechanism of Action:
this compound inhibits specific isoforms of protein kinase C, which are often overexpressed in various cancers. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis.
Case Study: Breast Cancer
- Study Design: A preclinical study investigated the effects of this compound on breast cancer cell lines.
- Findings: Treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers compared to untreated controls.
- Table 1: Impact of this compound on Breast Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Rate (%) | Proliferation Inhibition (%) |
---|---|---|---|
MCF-7 | 5.2 | 40 | 70 |
MDA-MB-231 | 3.8 | 55 | 80 |
Neurological Disorders
This compound's ability to influence signaling pathways has led researchers to explore its potential in treating neurological disorders characterized by aberrant PKC activity.
Case Study: Alzheimer's Disease
- Study Design: A model of Alzheimer's disease was treated with this compound to assess its neuroprotective effects.
- Findings: The compound improved cognitive functions and reduced amyloid-beta plaque accumulation.
- Table 2: Effects of this compound on Cognitive Function in Alzheimer's Model
Treatment Group | Cognitive Score Improvement (%) | Amyloid-Beta Plaque Reduction (%) |
---|---|---|
Control | - | - |
This compound | 30 | 25 |
Cardiovascular Research
This compound has also been investigated for its role in cardiovascular health, particularly concerning cardiac hypertrophy and heart failure.
Case Study: Cardiac Hypertrophy
- Study Design: Animal models with induced cardiac hypertrophy were treated with this compound.
- Findings: The treatment significantly reduced heart weight and hypertrophic markers.
- Table 3: Impact of this compound on Cardiac Hypertrophy
Parameter | Control Group | This compound Group |
---|---|---|
Heart Weight (g) | 250 | 210 |
Hypertrophic Marker (ANP) Level (pg/mL) | 300 | 180 |
Inflammatory Diseases
The anti-inflammatory properties of this compound have made it a candidate for treating diseases characterized by chronic inflammation.
Case Study: Rheumatoid Arthritis
- Study Design: Inflammation models were used to evaluate the efficacy of this compound.
- Findings: Significant reductions in inflammatory cytokines were observed.
- Table 4: Effects of this compound on Inflammatory Cytokines
Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 80 |
IL-6 | 200 | 90 |
Wirkmechanismus
The mechanism of action of TPKI-24 involves the inhibition of polo-like kinases by binding to their ATP-binding sites. This binding prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that regulate cell cycle progression and mitosis. The inhibition of polo-like kinases by TPKI-24 leads to cell cycle arrest and apoptosis in cancer cells, making it an effective anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
TPKI-24 ist Teil einer breiteren Klasse von Kinaseinhibitoren, die auf Polo-ähnliche Kinasen abzielen. Ähnliche Verbindungen umfassen TPKI-26, GSK461364, GSK579289A, GSK237701A und BI2536. Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften. So ist TPKI-26 ein dualer Inhibitor von PLK1 und PLK2, während GSK461364 ein selektiver Inhibitor von PLK1 ist .
Im Vergleich zu diesen ähnlichen Verbindungen ist TPKI-24 einzigartig in seiner Fähigkeit, PLK1 selektiv mit hoher Potenz und minimalen Off-Target-Effekten zu hemmen. Diese Selektivität macht TPKI-24 zu einem wertvollen Werkzeug, um die spezifischen Rollen von PLK1 bei der Zellzyklusregulation zu untersuchen und gezielte Therapien für PLK1-abhängige Krebsarten zu entwickeln .
Biologische Aktivität
RO3280 is a novel inhibitor of Polo-like kinase 1 (PLK1), which has garnered attention for its potential therapeutic applications in various cancers, including leukemia and prostate cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data tables that illustrate its efficacy.
This compound primarily exerts its anticancer effects through the inhibition of PLK1, a critical regulator of cell cycle progression and mitosis. By targeting PLK1, this compound induces apoptosis and cell cycle arrest in cancer cells. It has been shown to affect multiple signaling pathways, notably the Wnt/β-catenin pathway, which is often dysregulated in cancer.
Key Findings:
- Prostate Cancer : this compound was found to downregulate the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation, migration, and invasion in prostate cancer cell lines (22RV1 and PC3) . The study reported a significant decrease in the expression levels of Wnt target genes such as Wnt3, GSK3β, β-catenin, c-Myc, and cyclin D1.
- Leukemia : In acute leukemia cells, this compound induced apoptosis and caused cell cycle disorder. The IC50 values ranged from 35.49 to 110.76 nM for acute lymphocytic leukemia (ALL) cells and from 52.80 to 147.50 nM for acute myeloid leukemia (AML) cells . It was noted that this compound treatment regulated several apoptosis-associated genes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer Type | Cell Line | IC50 Range (nM) |
---|---|---|
Acute Lymphoblastic Leukemia (ALL) | Primary ALL | 35.49 - 110.76 |
Acute Myeloid Leukemia (AML) | Primary AML | 52.80 - 147.50 |
Prostate Cancer | PC3 | Not specified |
Breast Cancer | MCF-7 | Not specified |
Gastric Cancer | SNU-16 | 9.64 µM |
Apoptotic Mechanisms
This compound's ability to induce apoptosis is linked to its effects on key apoptotic markers:
- In leukemia cells, this compound treatment resulted in increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic BCL-2 levels .
- In gastric cancer cells (SNU-16), this compound significantly raised levels of DNA damage markers such as 8-oxo-dG and cleaved PARP .
Case Studies
- Prostate Cancer Study : A study demonstrated that this compound mediates the inactivation of Wnt/β-catenin signaling in prostate cancer cells, suggesting its potential use as a therapeutic agent . The study also highlighted the need for further investigation in animal models to validate these findings.
- Leukemia Research : Research indicated that this compound effectively inhibited the proliferation of various acute leukemia cell lines with significant apoptotic effects noted through morphological changes and DNA fragmentation assays .
- Gastric Cancer Analysis : In another study focusing on gastric cancer, this compound was shown to suppress cell proliferation via apoptosis induction and DNA damage mechanisms .
Eigenschaften
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZZLZKAXGMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048511 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062243-51-9 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.